molecular formula C4H5BrN2O B13117440 (2-Bromooxazol-5-yl)methanamine

(2-Bromooxazol-5-yl)methanamine

Cat. No.: B13117440
M. Wt: 177.00 g/mol
InChI Key: OILTVHHQDPQODG-UHFFFAOYSA-N
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Description

(2-Bromooxazol-5-yl)methanamine is a chemical compound with the molecular formula C4H5BrN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the second position and an amine group at the methanamine position makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromooxazol-5-yl)methanamine typically involves the bromination of oxazole derivatives followed by amination. One common method includes the bromination of 5-oxazolemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a scalable process that ensures high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromooxazol-5-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (2-aminooxazol-5-yl)methanamine, while oxidation can produce (2-bromooxazol-5-yl)methanol .

Scientific Research Applications

(2-Bromooxazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromooxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is essential for its applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromooxazol-5-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, fluoro, and thiazole analogs .

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

(2-bromo-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C4H5BrN2O/c5-4-7-2-3(1-6)8-4/h2H,1,6H2

InChI Key

OILTVHHQDPQODG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)CN

Origin of Product

United States

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